Wnk-IN-1

Kinase Inhibition Mechanism Allosteric Modulation ATP-Noncompetitive Binding

WNK-IN-1 (Compound 7, CAS 2125724-72-1) is an ATP-noncompetitive inhibitor of With-No-Lysine (WNK) kinases, a serine/threonine kinase family central to ion transport, cell volume regulation, and blood pressure control. It exhibits a biochemical IC50 of 95 nM against WNK1 in enzyme assays.

Molecular Formula C26H29N3O
Molecular Weight 399.5 g/mol
Cat. No. B12402219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnk-IN-1
Molecular FormulaC26H29N3O
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC
InChIInChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3
InChIKeyKRRYUYQXCUJXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WNK-IN-1: Chemical Identity, ATP-Noncompetitive Mechanism, and Core Potency Baseline


WNK-IN-1 (Compound 7, CAS 2125724-72-1) is an ATP-noncompetitive inhibitor of With-No-Lysine (WNK) kinases, a serine/threonine kinase family central to ion transport, cell volume regulation, and blood pressure control [1]. It exhibits a biochemical IC50 of 95 nM against WNK1 in enzyme assays . Unlike orthosteric ATP-competitive inhibitors, WNK-IN-1 binds to an allosteric site on WNK1, stabilizing an inactive conformation [1]. This mechanism underpins its distinct selectivity and cellular activity profile, distinguishing it from both pan-WNK orthosteric agents and highly isoform-selective allosteric inhibitors.

Why WNK-IN-1 Cannot Be Substituted by Pan-WNK Inhibitors or Other Allosteric Analogs


The WNK kinase family exhibits divergent roles in physiology and disease, with WNK1, WNK2, WNK3, and WNK4 showing tissue-specific expression and functional specialization [1]. Pan-WNK inhibitors like WNK463 indiscriminately inhibit all four isoforms (IC50s: 5, 1, 6, and 9 nM) , which can lead to off-target effects in tissues where specific isoforms play protective or counter-regulatory roles. Conversely, highly selective allosteric inhibitors like WNK-IN-11 (WNK1 IC50 = 4 nM) [2] may miss therapeutic opportunities that require partial WNK2/3/4 engagement. WNK-IN-1 occupies a distinct position: it is an ATP-noncompetitive inhibitor with moderate potency and a selectivity window that enables pathway modulation without complete isoform suppression [1]. Substituting WNK-IN-1 with either a pan-inhibitor or a more selective analog alters both the breadth and depth of WNK pathway inhibition, directly impacting experimental reproducibility and translational interpretation.

WNK-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ATP-Noncompetitive Binding Mode: Differentiated Kinase Inhibition Kinetics

WNK-IN-1 acts as an ATP-noncompetitive inhibitor, binding to an allosteric site on WNK1 to stabilize an inactive conformation [1]. In contrast, WNK463 is an ATP-competitive inhibitor that targets the orthosteric ATP-binding pocket . This mechanistic distinction is critical: ATP-noncompetitive inhibitors can maintain activity under high cellular ATP concentrations and exhibit different residence times and selectivity profiles compared to ATP-competitive agents [2].

Kinase Inhibition Mechanism Allosteric Modulation ATP-Noncompetitive Binding

Biochemical Potency Differential: WNK-IN-1 vs. Pan-WNK Inhibitor WNK463

WNK-IN-1 exhibits an IC50 of 95 nM against WNK1 in biochemical assays . The pan-WNK inhibitor WNK463 demonstrates higher potency, with IC50 values of 5 nM, 1 nM, 6 nM, and 9 nM for WNK1, WNK2, WNK3, and WNK4, respectively . The 19-fold lower potency of WNK-IN-1 against WNK1 (95 nM vs. 5 nM) is not a deficiency but a deliberate feature: it allows for graded pathway inhibition rather than complete suppression, which is advantageous when partial pathway modulation is desired [1].

WNK1 Inhibition Biochemical IC50 Kinase Selectivity

Potency Differential vs. Highly Selective Allosteric Inhibitor WNK-IN-11

WNK-IN-1 (95 nM) is 24-fold less potent against WNK1 than the optimized allosteric inhibitor WNK-IN-11 (4 nM) [1]. This potency gap reflects structural differences in the allosteric binding site interactions and translates into differential cellular activity (see next evidence item). The intermediate potency of WNK-IN-1 makes it a useful tool compound for exploring concentration-response relationships that are inaccessible with high-affinity inhibitors.

WNK1 Selectivity Allosteric Inhibitor Potency Comparison

Cellular Target Engagement: OSR1 Phosphorylation Inhibition in HEK293 Cells

In HEK293 cells, WNK-IN-1 inhibits WNK1-mediated phosphorylation of the downstream substrate OSR1 with an IC50 of 1.39 μM . This cellular activity is lower than that of WNK463 (IC50 = 106 nM) and WNK-IN-11 (EC50 = 0.352 μM) [1]. The 13-fold lower cellular potency of WNK-IN-1 compared to WNK463 reflects both its lower biochemical potency and the influence of cellular ATP concentrations on ATP-noncompetitive binding kinetics.

Cellular Activity OSR1 Phosphorylation Target Engagement

Kinase Selectivity Profile: Differentiated from Pan-WNK and Highly Selective Inhibitors

WNK-IN-1 belongs to a class of allosteric WNK inhibitors that exhibit >50% inhibition only in WNK1 out of 61 other kinases tested at 10 μM [1]. In contrast, the orthosteric pan-inhibitor WNK463 shows >50% inhibition in 2 out of 442 kinases at 10 μM . The highly selective WNK-IN-11 shows >35% inhibition in only 4 out of 420 kinases at 10 μM [2]. WNK-IN-1's selectivity profile positions it as a focused tool for WNK1-dependent signaling with a distinct off-target fingerprint compared to both pan-inhibitors and ultra-selective allosteric agents.

Kinase Selectivity Off-Target Profiling WNK Family

In Vivo Cardiovascular Efficacy: Class-Level Evidence for Blood Pressure Regulation

Allosteric WNK inhibitors from the same optimization series as WNK-IN-1 (including Compound 7) demonstrate oral efficacy in rodent hypertension models. Optimized compounds reduced blood pressure in mice overexpressing human WNK1 and induced diuresis, natriuresis, and kaliuresis in spontaneously hypertensive rats (SHR) [1]. While direct in vivo data for WNK-IN-1 are limited, its structural and mechanistic relationship to the optimized lead compounds supports its utility in cardiovascular research applications .

In Vivo Efficacy Hypertension Cardiovascular Homeostasis

WNK-IN-1 Procurement-Guided Application Scenarios for Research and Industrial Use


Graded WNK1 Pathway Inhibition for Dose-Response and Signaling Threshold Studies

WNK-IN-1's moderate biochemical (95 nM) and cellular (1.39 μM) potency enables precise, graded inhibition of WNK1-dependent signaling [1]. This is essential for experiments seeking to map the relationship between pathway inhibition magnitude and functional outcomes (e.g., ion transport, cell volume regulation). Unlike high-potency inhibitors that saturate the pathway, WNK-IN-1 allows researchers to identify partial inhibition thresholds that produce specific physiological effects without complete pathway shutdown .

Allosteric WNK1 Inhibition Independent of Cellular ATP Fluctuations

As an ATP-noncompetitive inhibitor, WNK-IN-1 binds to an allosteric site and does not compete with cellular ATP for binding [1]. This mechanism provides more consistent target engagement under conditions of variable ATP concentration (e.g., hypoxia, metabolic stress, or high-energy demand states) . Researchers studying WNK signaling in metabolically dynamic environments should select WNK-IN-1 over ATP-competitive inhibitors like WNK463 to avoid ATP-concentration-dependent potency shifts.

Selectivity Fingerprint Differentiation in Kinase Panel Screens

WNK-IN-1 exhibits a distinct off-target profile compared to both pan-WNK inhibitors and ultra-selective allosteric agents, with >50% inhibition only in WNK1 out of 61 tested kinases at 10 μM [1]. This unique selectivity signature makes WNK-IN-1 a valuable orthogonal tool for confirming that observed phenotypes are specifically attributable to WNK1 inhibition rather than off-target kinase engagement .

Cardiovascular Research: Blood Pressure and Electrolyte Homeostasis Studies

Allosteric WNK inhibitors from the same chemical series as WNK-IN-1 have demonstrated oral efficacy in rodent hypertension models, reducing blood pressure and modulating electrolyte excretion [1]. WNK-IN-1 serves as a chemically accessible starting point for cardiovascular research programs investigating WNK1-dependent mechanisms of hypertension, diuresis, and natriuresis .

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